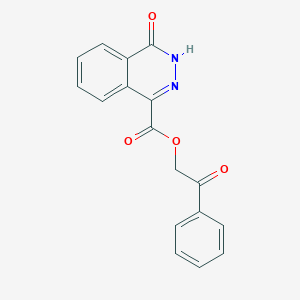
2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate is a chemical compound that belongs to the phthalazine family. It has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate has been studied for its potential applications in scientific research. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. It has also been shown to have neuroprotective effects and to improve cognitive function. Additionally, it has been investigated for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Mechanism of Action
The exact mechanism of action of 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate is not fully understood. However, it has been suggested that its anti-inflammatory and antioxidant activities may be due to its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines. Its antitumor activity may be due to its ability to induce apoptosis in cancer cells. Its neuroprotective effects may be due to its ability to reduce oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate can modulate various biochemical and physiological processes in the body. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. It has also been shown to increase the levels of antioxidants such as superoxide dismutase and glutathione peroxidase. Additionally, it has been found to improve cognitive function and memory in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate in lab experiments is its potential to modulate various biochemical and physiological processes. It can be used to study the mechanisms underlying inflammation, oxidative stress, and cancer. Additionally, it can be used as a fluorescent probe for detecting metal ions in biological systems. However, one of the limitations of using 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate is its potential toxicity at high concentrations. Careful dosing and safety measures should be taken when using this compound in lab experiments.
Future Directions
There are several future directions for the study of 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to study its mechanism of action in more detail to better understand how it modulates various biochemical and physiological processes. Additionally, further research can be conducted to optimize the synthesis method and improve the yield of the product. Finally, it can be studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Synthesis Methods
The synthesis of 2-Oxo-2-phenylethyl 4-oxo-3,4-dihydro-1-phthalazinecarboxylate involves the condensation of 2-oxo-2-phenylethylamine with phthalic anhydride in the presence of a catalyst such as acetic anhydride. The reaction is carried out under reflux conditions for several hours until the product is formed. The yield of the product can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.
properties
Molecular Formula |
C17H12N2O4 |
|---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
phenacyl 4-oxo-3H-phthalazine-1-carboxylate |
InChI |
InChI=1S/C17H12N2O4/c20-14(11-6-2-1-3-7-11)10-23-17(22)15-12-8-4-5-9-13(12)16(21)19-18-15/h1-9H,10H2,(H,19,21) |
InChI Key |
MLOPSCRAGAMJSD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=NNC(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-fluoro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B299558.png)
![N-{3-chloro-4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B299560.png)




![1-[(3-Methyl-2-quinoxalinyl)methyl]pyridinium](/img/structure/B299571.png)

![2-[(6-Ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-1-(2,4,6-trimethylphenyl)ethanone](/img/structure/B299576.png)
![N-[2-ethoxy-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B299577.png)
![N-benzyl-2-({5-[hydroxy(phenyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B299580.png)

![Ethyl 5-(benzylcarbamoyl)-4-methyl-2-{[(4-methylphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B299582.png)
![3-[(2-methoxybenzyl)sulfanyl]-4,5-diphenyl-4H-1,2,4-triazole](/img/structure/B299583.png)